molecular formula C22H16N2O B13135400 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone CAS No. 62219-18-5

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone

Cat. No.: B13135400
CAS No.: 62219-18-5
M. Wt: 324.4 g/mol
InChI Key: GJCCSLWSOBMUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with phenyl groups attached at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.

Industrial Production Methods

While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of bipyridine dicarboxylic acids.

    Reduction: Formation of bipyridine derivatives with reduced functional groups.

    Substitution: Formation of nitro or halogenated bipyridine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which enhance its electronic properties and make it a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals and its potential therapeutic applications further distinguish it from other bipyridine derivatives.

Properties

CAS No.

62219-18-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

4,6-diphenyl-1-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H

InChI Key

GJCCSLWSOBMUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.